Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate
Overview
Description
Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a bromine atom and an ethyl ester group attached to the isoindoline core
Preparation Methods
The synthesis of Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1,3-dioxoisoindoline and ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of more oxidized derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Biological Studies: It has been used in studies to investigate the biological activities of isoindoline derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine atom and the isoindoline core may play a crucial role in its biological activity by facilitating interactions with enzymes or receptors .
Comparison with Similar Compounds
Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate can be compared with other isoindoline derivatives, such as:
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate: This compound has a similar structure but differs in the substitution pattern on the indole ring.
Ethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: This compound has a similar core structure but differs in the oxidation state of the indole ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential biological activities.
Properties
IUPAC Name |
ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-2-18-10(15)6-14-11(16)8-4-3-7(13)5-9(8)12(14)17/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQGVDUMTYUNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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